
Methyl 2-(3-fluorophenyl)-3-oxopropanoate
Übersicht
Beschreibung
Methyl 2-(3-fluorophenyl)-3-oxopropanoate, commonly known as 3-Fluoro-2-methylpropionic acid, is a synthetic organic compound that has been used in scientific experiments for decades. It is an important intermediate in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-Fluoro-2-methylpropionic acid is a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, and it has been used in the development of drugs for the treatment of inflammatory diseases, cancer, and other conditions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methylpropionic acid has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug development, and the synthesis of pharmaceuticals. It has been used to study the mechanism of action of cyclooxygenase and lipoxygenase inhibitors, as well as to develop drugs for the treatment of inflammatory diseases, cancer, and other conditions. Additionally, it has been used in the synthesis of various agrochemicals, including herbicides and insecticides.
Wirkmechanismus
3-Fluoro-2-methylpropionic acid acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It binds to the active site of these enzymes, blocking their activity and preventing the formation of the desired products. This inhibition is reversible and can be reversed by the addition of a competitive inhibitor, such as indomethacin.
Biochemical and Physiological Effects
3-Fluoro-2-methylpropionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of certain types of cancer cells and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-2-methylpropionic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has low toxicity. However, it has a short shelf life and can be difficult to work with due to its low solubility.
Zukünftige Richtungen
The potential future directions for 3-Fluoro-2-methylpropionic acid include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its effects on inflammatory mediators and cancer cells could provide valuable insight into its potential therapeutic uses. Additionally, further research into its synthesis and stability could lead to improved methods for its production and use in laboratory experiments.
Eigenschaften
IUPAC Name |
methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZZYORKPRUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluorophenyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



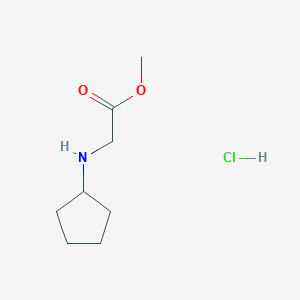


![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
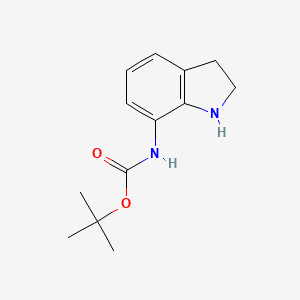
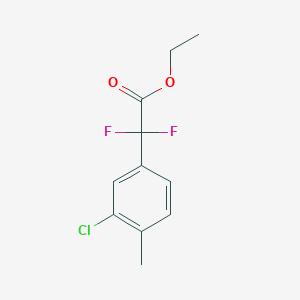
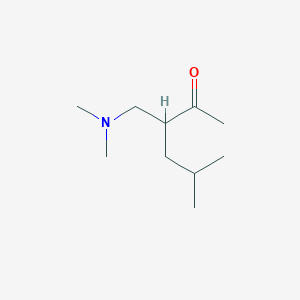


![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
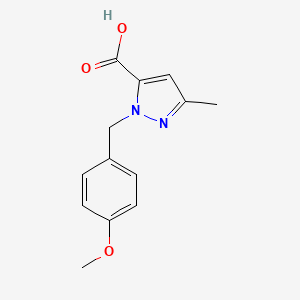


![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)